N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide
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Overview
Description
N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and aluminum chloride as the catalyst.
Formation of the Final Compound: The final step involves the coupling of the fluorophenyl ethyl group with the chromen-2-one derivative using an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
Ethyl 3-(furan-2-yl)propionate: Similar in having an aromatic ring and ester functionality but differs in the core structure and functional groups.
Disilane-bridged architectures: Share some electronic properties but differ significantly in structural characteristics and applications.
Ethyl acetoacetate: Similar in undergoing keto-enol tautomerism but differs in its simpler structure and reactivity.
Properties
Molecular Formula |
C21H20FNO4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H20FNO4/c1-13-16-8-7-15(26-2)11-19(16)27-21(25)17(13)12-20(24)23-10-9-14-5-3-4-6-18(14)22/h3-8,11H,9-10,12H2,1-2H3,(H,23,24) |
InChI Key |
PLAKERBFEHCZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCC3=CC=CC=C3F |
Origin of Product |
United States |
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